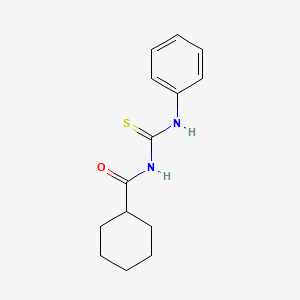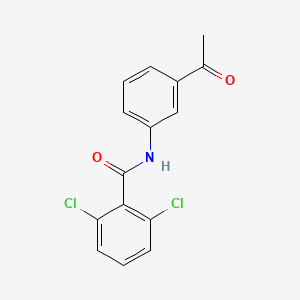
N-3-pyridinylcyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-3-pyridinylcyclohexanecarboxamide, also known as PHCCC, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). It is a synthetic compound that has shown potential in various scientific research applications due to its ability to enhance the activity of mGluR4, a receptor that plays a crucial role in regulating synaptic transmission and plasticity in the brain. In
作用機序
N-3-pyridinylcyclohexanecarboxamide acts as a positive allosteric modulator of mGluR4, which means that it enhances the activity of the receptor in response to glutamate binding. The binding of N-3-pyridinylcyclohexanecarboxamide to the allosteric site of mGluR4 results in an increase in the affinity of the receptor for glutamate and a subsequent increase in the activity of downstream signaling pathways. This leads to an increase in the release of neurotransmitters such as GABA and glutamate, which results in the regulation of synaptic transmission and plasticity.
Biochemical and Physiological Effects
The activation of mGluR4 by N-3-pyridinylcyclohexanecarboxamide has been shown to have various biochemical and physiological effects. In animal models, the administration of N-3-pyridinylcyclohexanecarboxamide has been shown to reduce motor deficits in Parkinson's disease, reduce seizure activity in epilepsy, and reduce anxiety-like behavior in anxiety disorders. N-3-pyridinylcyclohexanecarboxamide has also been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke.
実験室実験の利点と制限
N-3-pyridinylcyclohexanecarboxamide has several advantages for lab experiments. It is a synthetic compound that is readily available and can be easily synthesized using standard laboratory techniques. It is also highly selective for mGluR4, which means that it does not interact with other receptors in the brain. However, there are also limitations to using N-3-pyridinylcyclohexanecarboxamide in lab experiments. Its effects are dependent on the activation of mGluR4, which is a complex process that involves multiple signaling pathways. This makes it difficult to interpret the results of experiments that use N-3-pyridinylcyclohexanecarboxamide as a tool to study mGluR4 function.
将来の方向性
There are several future directions for research on N-3-pyridinylcyclohexanecarboxamide. One area of interest is the development of more selective and potent positive allosteric modulators of mGluR4. This could lead to the development of more effective treatments for neurological disorders such as Parkinson's disease, epilepsy, and anxiety disorders. Another area of interest is the study of the downstream signaling pathways that are activated by mGluR4. This could lead to a better understanding of the complex processes that regulate synaptic transmission and plasticity in the brain. Finally, the use of N-3-pyridinylcyclohexanecarboxamide as a tool to study mGluR4 function could lead to the development of new therapeutic targets for neurological disorders.
合成法
The synthesis of N-3-pyridinylcyclohexanecarboxamide involves the reaction of 3-pyridinecarboxylic acid with cyclohexanone in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then reacted with 2-aminoethanol to yield N-3-pyridinylcyclohexanecarboxamide. The chemical structure of N-3-pyridinylcyclohexanecarboxamide is shown below:
科学的研究の応用
N-3-pyridinylcyclohexanecarboxamide has been extensively studied in various scientific research applications due to its ability to selectively modulate the activity of mGluR4. mGluR4 is a G protein-coupled receptor that is predominantly expressed in the brain and plays a crucial role in regulating synaptic transmission and plasticity. The activation of mGluR4 has been shown to have therapeutic potential in various neurological disorders such as Parkinson's disease, epilepsy, and anxiety disorders.
特性
IUPAC Name |
N-pyridin-3-ylcyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12(10-5-2-1-3-6-10)14-11-7-4-8-13-9-11/h4,7-10H,1-3,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCACROIEYMIXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-yl)cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(4-morpholinyl)-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5859765.png)

![4-(7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B5859779.png)


![2-[(4-bromophenyl)thio]-1H-benzimidazole](/img/structure/B5859795.png)
![N'-(2,4-dimethoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5859805.png)

![4-(acetylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5859816.png)

![3-[4-methoxy-3-(methoxymethyl)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B5859834.png)